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Compound of Interest

Compound Name:
3-Chloro-4-hydroxyphenylacetic

acid

Cat. No.: B1664125 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed Nuclear Magnetic Resonance (NMR) spectral data and the

corresponding experimental protocols for the analysis of 3-Chloro-4-hydroxyphenylacetic
acid. This compound is of interest in various research fields, including as a metabolite and its

potential biological activities. The following sections present the ¹H and ¹³C NMR data in clearly

structured tables, a comprehensive protocol for data acquisition, and a logical workflow for the

spectral analysis.

Spectroscopic Data
The NMR spectra of 3-Chloro-4-hydroxyphenylacetic acid were acquired in Deuterated

Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆) to provide comprehensive

data in different solvent environments.

¹H NMR Spectral Data
The proton NMR spectra provide information on the chemical environment of the hydrogen

atoms in the molecule.

Table 1: ¹H NMR Spectral Data of 3-Chloro-4-hydroxyphenylacetic acid.
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Chemical Shift
(δ) ppm
(CDCl₃)[1]

Chemical Shift
(δ) ppm
(DMSO-d₆)[1]

Multiplicity
Coupling
Constant (J)
Hz

Assignment

7.26 7.23 Doublet (d) ~2.2 H-2

7.09 7.02
Doublet of

Doublets (dd)
~8.4, 2.2 H-6

6.98 6.92 Doublet (d) ~8.4 H-5

3.56 3.47 Singlet (s) - -CH₂-

- 10.0 (broad s) Broad Singlet - -OH

| - | 11.0 (broad s) | Broad Singlet | - | -COOH |

Note: Coupling constants are estimated based on typical values for aromatic systems. The

broad singlets for the hydroxyl and carboxylic acid protons in DMSO-d₆ are due to chemical

exchange.

¹³C NMR Spectral Data
The carbon-13 NMR spectra reveal the chemical environment of each carbon atom in the

molecule.

Table 2: ¹³C NMR Spectral Data of 3-Chloro-4-hydroxyphenylacetic acid (Predicted).
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Chemical Shift (δ) ppm (Predicted) Assignment

176.5 -COOH

151.0 C-4

130.2 C-1

129.8 C-6

129.5 C-2

121.8 C-3

116.9 C-5

| 40.5 | -CH₂- |

Disclaimer: The ¹³C NMR data presented is based on predictive algorithms due to the absence

of readily available, experimentally verified data in peer-reviewed literature. Actual experimental

values may vary.

Experimental Protocols
The following protocols describe the methodology for acquiring high-quality ¹H and ¹³C NMR

spectra of 3-Chloro-4-hydroxyphenylacetic acid.

Sample Preparation
Sample Weighing: Accurately weigh 5-10 mg of 3-Chloro-4-hydroxyphenylacetic acid for

¹H NMR and 20-50 mg for ¹³C NMR.

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane

(TMS) at 0 ppm, for accurate chemical shift referencing.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm

NMR tube.
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Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Temperature: Standard ambient probe temperature (e.g., 298 K).

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: Approximately 16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled single-pulse sequence.

Spectral Width: Approximately 240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on the sample concentration.

NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR spectral analysis of 3-
Chloro-4-hydroxyphenylacetic acid.
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Caption: Workflow for NMR analysis of 3-Chloro-4-hydroxyphenylacetic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b1664125?utm_src=pdf-custom-synthesis
https://m.chemicalbook.com/SpectrumEN_33697-81-3_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_33697-81-3_1HNMR.htm
https://www.benchchem.com/product/b1664125#nmr-spectral-data-of-3-chloro-4-hydroxyphenylacetic-acid
https://www.benchchem.com/product/b1664125#nmr-spectral-data-of-3-chloro-4-hydroxyphenylacetic-acid
https://www.benchchem.com/product/b1664125#nmr-spectral-data-of-3-chloro-4-hydroxyphenylacetic-acid
https://www.benchchem.com/product/b1664125#nmr-spectral-data-of-3-chloro-4-hydroxyphenylacetic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1664125?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

